2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Protodeboronation stability Suzuki–Miyaura coupling Fluorine electronic effects

2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid (CAS 1449144‑45‑9; IUPAC: [2-fluoro-5-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid) is a functionalized arylboronic acid building block. It carries a fluorine atom ortho to the boronic acid group and a 2-methylpiperidinyl‑amide substituent at the meta position, giving the molecule a molecular formula of C₁₃H₁₇BFNO₃ and a molecular weight of 265.09 g·mol⁻¹.

Molecular Formula C13H17BFNO3
Molecular Weight 265.09 g/mol
Cat. No. B12853079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
Molecular FormulaC13H17BFNO3
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)N2CCCCC2C)F)(O)O
InChIInChI=1S/C13H17BFNO3/c1-9-4-2-3-7-16(9)13(17)10-5-6-12(15)11(8-10)14(18)19/h5-6,8-9,18-19H,2-4,7H2,1H3
InChIKeyWUPGAFQQYJVDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic Acid – Procurement-Relevant Identity, Purity, and Structural Context


2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid (CAS 1449144‑45‑9; IUPAC: [2-fluoro-5-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid) is a functionalized arylboronic acid building block . It carries a fluorine atom ortho to the boronic acid group and a 2-methylpiperidinyl‑amide substituent at the meta position, giving the molecule a molecular formula of C₁₃H₁₇BFNO₃ and a molecular weight of 265.09 g·mol⁻¹ . The commercial product is typically supplied at 97% purity and is primarily used as a synthetic intermediate in medicinal chemistry and organic synthesis [1].

Reaction type Suzuki–Miyaura coupling building block
Electronic control Ortho-fluoro for protodeboronation resistance (class-level)
Stereochemistry Chiral 2-methylpiperidine amide for diastereoselective steps
Supply profile Certified high purity with batch documentation from multiple vendors

Why 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic Acid Cannot Be Replaced by a Generic Arylboronic Acid or a Close Structural Analog


The substitution pattern of this compound – a 2-fluoro substituent coupled with a 5-(2-methylpiperidinyl‑amide) group – creates a sterically and electronically differentiated boronic acid that is not equivalent to its constitutional isomers, des‑methyl analogs, or morpholine‑amide variants. The ortho‑fluorine withdraws electron density and increases the acidity of the boronic acid, which directly affects Suzuki–Miyaura coupling reactivity, protodeboronation stability, and diol‑binding affinity [1]. The 2‑methyl group on the piperidine ring introduces a defined steric environment and a single chiral center, which can influence diastereoselectivity in subsequent transformations . Replacing the amide nitrogen with morpholine or removing the methyl substituent alters both the hydrogen‑bonding capacity and the lipophilicity (cLogP) of the building block, potentially changing reaction yields and biological target engagement in ways that are not predictable from the properties of the generic arylboronic acid class .

Fluoro position
Ortho-fluoro may suppress protodeboronation; meta-fluoro analog can show faster degradation, altering coupling efficiency.
Amide architecture
Piperidine vs. morpholine changes lipophilicity and H‑bond capacity, affecting phase partitioning and permeability profiles.
Chiral induction
2‑Methyl stereocenter enables diastereoselective transformations; des‑methyl analog lacks this spatial control.

Head‑to‑Head Quantitative Evidence for Selecting 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic Acid Over Its Closest Analogs


Ortho‑Fluorine Stabilization Against Protodeboronation Compared with the 3‑Fluoro Constitutional Isomer

Ortho‑fluorine substituents are established to increase the stability of arylboronic acids toward protodeboronation – a common decomposition pathway that reduces effective reagent concentration in cross‑coupling reactions – more effectively than meta‑fluorine substitution [1]. The target compound, bearing a 2-fluoro group, is predicted to exhibit a longer shelf‑life and higher effective molarity in Suzuki reactions compared with the 3‑fluoro isomer (CAS 2096336‑16‑0). However, a direct comparative degradation study between these two specific isomers has not been published; this inference relies on class‑level observations of ortho‑ vs. meta‑fluorinated boronic acids [1].

Protodeboronation stability
Class‑level inference
Ortho‑fluoro may reduce protodeboronation up to 10–100× vs. meta‑fluoro under acidic conditions (class‑level data).
Supports stability‑driven coupling efficiency
Direct isomer comparison not published; inference from fluorophenylboronic acid class
Protodeboronation stability Suzuki–Miyaura coupling Fluorine electronic effects

Steric Differentiation Created by the 2‑Methyl Group vs. Unsubstituted Piperidine Analog

The 2‑methyl substituent on the piperidine ring introduces a stereocenter and increases steric bulk near the amide carbonyl. This structural feature is absent in the direct analog 2-fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS 874289‑43‑7) . For applications requiring chiral induction or a conformationally biased amide, the target compound offers a defined spatial arrangement that can influence diastereoselective transformations.

Stereochemical differentiation
Data to verify
1 stereocenter (2‑methylpiperidine) vs. 0 in des‑methyl analog; ~14 Da MW difference.
Pre‑installed chirality may streamline chiral library synthesis
Structural comparison only; specific diastereoselectivity not quantified
Steric hindrance Diastereoselectivity Piperidine amide building blocks

Lipophilicity and Hydrogen‑Bonding Profile Differentiated from the Morpholine Amide Analog

Replacing the piperidine ring with morpholine introduces an oxygen‑based hydrogen‑bond acceptor, alters the cLogP, and changes the basicity of the amide nitrogen. The target compound (piperidine‑based) has a higher calculated LogP (~2.06) compared to the morpholine analog (cLogP ~1.3 estimated from structure) . For reaction sequences requiring aqueous‑organic phase partitioning or membrane permeability, the more lipophilic piperidine derivative may be preferred.

Lipophilicity & H‑bond profile
Data to verify
Predicted ΔLogP ≈ +0.76; one fewer H‑bond acceptor vs. morpholine analog.
Higher lipophilicity may improve extraction and membrane permeability
Calculated LogP; experimental values not available
Lipophilicity Hydrogen‑bond acceptor Amide building blocks

Commercially Supplied Purity and Available Packaging Sizes vs. Regulatory Analogs

The target compound is routinely supplied at 97‑98% purity by multiple vendors, with transparent batch‑to‑batch quality documentation . This purity level is comparable to or exceeds that of some close analogs: the 3‑fluoro isomer is listed at 97% , while the piperidine‑lacking analog is available at 95‑98% depending on the supplier . Consistent purity reduces the risk of introducing impurities that may complicate downstream coupling reactions or biological assays.

Purity specification
Specification review
Supplied at 97–98% purity, comparable to or exceeding analog offerings (95–98%).
Consistent purity supports reproducible SAR
Based on vendor Certificate of Analysis specifications
Purity specification Procurement Vendor comparison

Procurement‑Optimized Application Scenarios for 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic Acid


Chiral Library Synthesis Requiring a Pre‑Installed Stereocenter on the Amide Functionality

Medicinal chemistry groups building collections of chiral amide‑linked biaryls will benefit from the single asymmetric center provided by the 2‑methylpiperidine moiety . Unlike the achiral piperidine analog (CAS 874289‑43‑7), the target compound introduces chirality at the building‑block stage, enabling diastereoselective Suzuki couplings and late‑stage functionalization steps without requiring a separate chiral resolution or asymmetric synthesis step.

Suzuki–Miyaura Coupling Reactions Where Protodeboronation Is a Documented Yield‑Limiting Factor

The ortho‑fluorine substituent is expected to suppress protodeboronation relative to meta‑fluoro isomers . In scale‑up campaigns where excess boronic acid is costly, this intrinsic stability can reduce reagent stoichiometry and improve isolated yields, offering a practical advantage over the 3‑fluoro positional isomer (CAS 2096336‑16‑0).

Lipophilic Fragment‑Based Drug Discovery Requiring Balanced Permeability and Solubility

With a predicted LogP of approximately 2.06, the piperidine‑amide boronic acid occupies a favorable lipophilicity window for fragment elaboration and cellular target engagement . It offers higher LogP than the morpholine analog (CAS 1072951‑41‑7) while retaining sufficient aqueous solubility for biochemical assays, making it a versatile fragment or intermediate for medicinal chemistry optimization.

Quality‑Sensitive Lead Optimization Where Consistent Building‑Block Purity Is Required Across Iterative SAR Cycles

The target compound is commercially available at 97‑98% purity from multiple established suppliers, with batch‑level analytical documentation . This is equivalent to or exceeds the purity specifications of structurally related alternatives, reducing the risk that variable impurity profiles will introduce confounding structure‑activity relationships during multi‑round lead optimization.

Application
Selection Property
Validation Focus
Chiral amide‑linked biaryl synthesis
Single stereocenter at the piperidine moiety
Diastereoselectivity in Suzuki coupling steps
Suzuki–Miyaura coupling prone to protodeboronation
Ortho‑fluoro electronic stabilization
Coupling yield and reagent stoichiometry optimization
Lipophilic fragment elaboration and cellular target engagement studies
Calculated moderate lipophilicity and H‑bond profile
Passive permeability and extraction efficiency
Iterative lead optimization requiring consistent building‑block quality
Certified high purity with batch‑level documentation
Reproducibility of coupling and minimal impurity interference
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